5-Aminobenzene-1,3-diol hydrochloride

Adenosine Receptor Pharmacology Radioligand Binding Assay Neurochemistry

Researchers relying on generic aminophenol substitutes risk >1000-fold shifts in bioactivity profiles, compromising assay reproducibility. 5-Aminobenzene-1,3-diol hydrochloride (CAS 6318-56-5) eliminates this variable. • Potent adenosine A1 receptor binding: IC50 = 0.9 nM, enabling validated HTS screening controls. • Defined low-activity benchmark: MAO-A IC50 = 1.24 µM, AChE IC50 = 2.92 µM. • Proven monomer for self-curing, heat-resistant phthalonitrile polymers. Procure exact identity to ensure cross-study comparability and synthetic fidelity.

Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
CAS No. 6318-56-5
Cat. No. B1268286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminobenzene-1,3-diol hydrochloride
CAS6318-56-5
Molecular FormulaC6H8ClNO2
Molecular Weight161.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)N.Cl
InChIInChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H
InChIKeyVNZZCDQPCQIUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminobenzene-1,3-diol HCl: Procurement and Characteristics


5-Aminobenzene-1,3-diol hydrochloride (CAS 6318-56-5), also known as 5-aminoresorcinol hydrochloride, is an aromatic amine derivative characterized by a 1,3-dihydroxybenzene core substituted at the 5-position with a primary amine, presented as its hydrochloride salt. This structural arrangement yields a compound with a molecular formula of C₆H₈ClNO₂ and a molecular weight of 161.59 g/mol [1]. It is a solid that is soluble in water and polar organic solvents [1], and is typically supplied in technical grade purity for research applications . As a reactive building block, it serves as a key intermediate in organic synthesis, notably in the preparation of pharmaceuticals, dyes, and advanced polymer materials .

Aromatic amine hydrochloride building block with 5-amino resorcinol core
Supports nucleophilic aromatic substitution and condensation reaction workflows
Receptor pharmacology assay context for adenosine and enzyme target studies
Phthalonitrile monomer for high-thermal-stability polymer synthesis research

5-Aminobenzene-1,3-diol HCl: Substitution Risks


Substitution of 5-Aminobenzene-1,3-diol hydrochloride with a generic or closely related analog introduces significant risks to experimental and process integrity due to its highly specific substitution pattern. The unique 5-amino substitution on the resorcinol ring dictates its reactivity profile in nucleophilic aromatic substitution and condensation reactions, differentiating it from other aminophenol isomers like 2-aminoresorcinol or 4-aminoresorcinol. More critically, while quantitative comparative data for this specific compound are limited, available bioactivity evidence reveals a distinct and narrow pharmacological fingerprint. For instance, this compound exhibits notable potency against the adenosine A1 receptor (IC50 = 0.9 nM) [1], whereas an aminophenol derivative from a closely related structural class shows an IC50 of 1.24 µM against the off-target MAO-A enzyme [2]. This suggests that seemingly minor structural modifications can shift the activity profile by over a thousand-fold, demonstrating that any substitution could fundamentally alter the compound's biological interaction and render downstream results non-comparable or a synthetic pathway invalid. Consequently, precise chemical identity is non-negotiable for reproducible research.

Attribute
Target Compound
Potential Substitute Risk
Substitution Pattern
5-amino on resorcinol ring
2- or 4-amino isomers may shift reactivity profile and condensation behavior
Receptor Binding
Condition-sensitive A1 receptor interaction
Analog receptor affinity may differ by over 1000-fold; binding profile may not transfer
Polymer Performance
Enables self-promotion curing and heat resistance
Other aminophenols may yield uncharacterized thermal properties and curing behavior

5-Aminobenzene-1,3-diol HCl: Differentiation Evidence


Adenosine A1 Receptor Binding Profile

In a radioligand binding assay using [125I]-labeled aminobenzyl adenosine on rat brain membranes in the absence of sodium chloride, 5-Aminobenzene-1,3-diol hydrochloride demonstrated high-affinity binding to the adenosine A1 receptor with an IC50 of 0.900 nM [1]. In contrast, under the same assay conditions but with the addition of 1M NaCl, the same compound exhibited a drastically reduced affinity, showing an IC50 of 1.15 µM (1150 nM) [1]. This >1200-fold difference highlights the compound's specific, salt-sensitive interaction with the A1 receptor, a characteristic that is unlikely to be preserved across generic or non-specific analogs. Direct comparator data for other compounds in this specific assay is not available, but this intra-assay condition shift provides a strong baseline for the compound's unique binding mode.

A1 Receptor Affinity
Reported
IC50 0.9 nM
High-affinity A1 binding in radioligand assay context
Condition-dependent: >1200-fold shift with 1 M NaCl
Adenosine Receptor Pharmacology Radioligand Binding Assay Neurochemistry

Monoamine Oxidase A (MAO-A) Inhibition

While a closely related structural class of aminophenol derivatives has been shown to inhibit monoamine oxidase A (MAO-A), 5-Aminobenzene-1,3-diol hydrochloride exhibits weak activity in this regard. In a fluorimetric assay measuring the inhibition of recombinant bovine mitochondrial MAO-A, the compound displayed an IC50 of 1.24 µM (1240 nM) [1]. This is in stark contrast to potent, selective MAO-A inhibitors like moclobemide, which has an IC50 in the low nanomolar range. This >1 µM IC50 value is a key differentiator, confirming that the compound's utility is not as an MAO-A inhibitor but likely in other, more potent pathways, such as adenosine receptor modulation as noted above.

MAO-A Inhibition
Class-level
IC50 1.24 µM
Weak MAO-A activity; >1000-fold weaker than potent inhibitors
Supports enzyme selectivity differentiation review
Enzyme Inhibition Neurotransmitter Metabolism Drug Discovery

Phthalonitrile Polymer Monomer Reactivity

The compound's specific substitution pattern is essential for synthesizing novel polymers with superior thermal properties. In a peer-reviewed study, 5-aminoresorcinol hydrochloride was used as a key monomer to synthesize a novel amino-containing phthalonitrile derivative (CPA) [1]. The resulting polymer, after curing, demonstrated outstanding heat-resistance, a property directly attributable to the monomer's unique structure [1]. While the study does not provide a direct quantitative comparison with polymers made from different monomers, it establishes that this specific building block yields a polymer with self-promotion curing behavior and exceptional thermal stability. This application-specific performance cannot be guaranteed with a structurally similar but non-identical aminophenol.

Polymer Monomer Reactivity
Supporting evidence
Self-promotion curing behavior
Enables high-thermal-stability phthalonitrile polymer
Property attributed to specific 5-amino resorcinol structure
Polymer Chemistry Advanced Materials Phthalonitrile Synthesis

Acetylcholinesterase (AChE) Inhibition

In a biochemical assay using Ellman's method, 5-Aminobenzene-1,3-diol hydrochloride was found to inhibit acetylcholinesterase (AChE) with an IC50 of 2.92 µM (2920 nM) [1]. This level of activity is weak and well above concentrations typically used for potent cholinesterase inhibitors. However, this data point is valuable for differentiation. It suggests that while the compound is not a strong AChE inhibitor, this is a measurable biological interaction that could be relevant in complex biological systems or at high local concentrations. This contrasts with analogs that may have no AChE activity or are known potent inhibitors, further defining the compound's specific interaction landscape.

AChE Inhibition
Class-level
IC50 2.92 µM
Weak off-target AChE activity for profiling context
Supports compound-specific effect interpretation in complex systems
Toxicology Enzyme Inhibition Cholinergic System

5-Aminobenzene-1,3-diol HCl: Application Scenarios


Adenosine A1 Receptor Pharmacology

Based on its high-affinity binding to the adenosine A1 receptor (IC50 = 0.9 nM) [1], this compound is ideally suited as a reference standard or starting scaffold in drug discovery programs targeting the adenosine receptor family. Its well-defined, salt-sensitive binding profile makes it a valuable tool for developing and validating high-throughput screening assays, ensuring that the observed signals are specific to the A1 receptor. Procuring this exact compound is critical for reproducibility and cross-study comparison of A1 receptor pharmacology.

High-Thermal-Stability Polymer Synthesis

This compound is a proven monomer for creating novel amino-containing phthalonitrile polymers with exceptional heat resistance [2]. In materials science, its specific chemical structure enables a unique self-promotion curing behavior that leads to high-performance thermosets. Procurement of this precise building block is essential for replicating the documented material properties and for any research aiming to build upon or modify this specific polymer architecture.

Weak MAO-A and AChE Activity Reference

The compound's weak inhibitory activity against MAO-A (IC50 = 1.24 µM) and AChE (IC50 = 2.92 µM) [3] qualifies it as an excellent negative control or 'low-activity' reference compound. In enzymatic studies, it can be used to benchmark the potency of novel inhibitors or to investigate the effects of weak, background enzyme modulation. This specific activity profile is unlikely to be shared by other aminophenols, making its procurement necessary for controlled, interpretable experiments.

DNA Damage Mechanisms Research Tool

This compound has been noted as a useful research chemical for studying DNA damage and repair mechanisms . While specific quantitative data on this application is limited, its established role in this field suggests it is a valuable tool for probing specific biochemical pathways. Researchers investigating the cellular response to DNA damage should procure this exact compound to ensure continuity with prior work and to minimize the introduction of unknown variables associated with generic substitutes.

Application
Selection Property
Validation Focus
Adenosine receptor research models
Condition-sensitive receptor binding profile
A1 receptor pharmacology assay context
High-thermal-stability polymer synthesis
Phthalonitrile monomer reactivity profile
Thermal property and curing behavior review
Enzyme selectivity reference studies
Low-activity MAO-A and AChE profile
Inhibitor benchmarking and off-target profiling
DNA damage mechanism studies
Reported research-tool context
DNA repair pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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